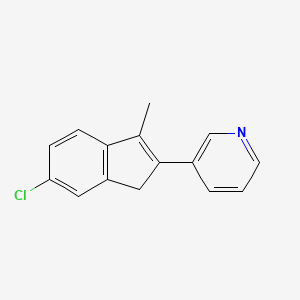

SU-8000

Beschreibung

Eigenschaften

CAS-Nummer |

2126-63-8 |

|---|---|

Molekularformel |

C15H12ClN |

Molekulargewicht |

241.71 g/mol |

IUPAC-Name |

3-(6-chloro-3-methyl-1H-inden-2-yl)pyridine |

InChI |

InChI=1S/C15H12ClN/c1-10-14-5-4-13(16)7-12(14)8-15(10)11-3-2-6-17-9-11/h2-7,9H,8H2,1H3 |

InChI-Schlüssel |

STLUNQZEUDXBQE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(CC2=C1C=CC(=C2)Cl)C3=CN=CC=C3 |

Synonyme |

3-(6-chloro-3-methyl-2-indenyl)pyridine SU 8000 SU-8000 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is SU-8000 photoresist?

An In-depth Technical Guide to SU-8 Photoresist for Researchers, Scientists, and Drug Development Professionals

Introduction to SU-8

SU-8 is a negative, epoxy-based photoresist that is widely used in microfabrication, particularly for creating high-aspect-ratio microstructures.[1][2] Its name is derived from the presence of 8 epoxy groups in its chemical structure, which allows for a high degree of cross-linking when exposed to UV light.[1] This high degree of cross-linking gives cured SU-8 its characteristic thermal and chemical stability, making it suitable for a wide range of applications, including micro-electro-mechanical systems (MEMS), microfluidics, and biomedical devices.[3][4][5] SU-8 is a negative photoresist, meaning the areas exposed to UV radiation become cross-linked and remain after development.[1] It is known for its optical transparency to wavelengths above 360 nm, which enables the fabrication of very thick structures with near-vertical sidewalls.[3][6]

The SU-8 family includes several series of formulations, with the SU-8 2000 and SU-8 3000 series being among the most common. These series offer a range of viscosities to achieve different film thicknesses, from less than a micrometer to several hundred micrometers in a single spin-coating step.[1][3] The SU-8 2000 series utilizes a faster-drying solvent, which can improve coating quality and reduce processing time.[7] The SU-8 3000 series is formulated for improved adhesion and is suitable for creating high-aspect-ratio structures.[1]

Core Properties of SU-8

The physical, mechanical, and electrical properties of SU-8 make it a versatile material for microfabrication. The following tables summarize key quantitative data for the SU-8 2000 and SU-8 3000 series.

Mechanical and Thermal Properties

| Property | SU-8 2000 | SU-8 3000 |

| Softening Point (DMA) | >200 °C | >200 °C |

| Thermal Stability (in N2, 5% wt loss) | 380 °C | 380 °C |

| Young's Modulus | 4.95 GPa | 4.4 GPa |

| Coefficient of Thermal Expansion (CTE) | 52 ppm/°C | 52 ppm/°C |

Note: Properties are for post-baked SU-8.

Electrical Properties

| Property | SU-8 2000 | SU-8 3000 |

| Dielectric Constant (1 GHz) | 4.1 | 3.2 |

| Dielectric Loss (1 GHz) | 0.015 | 0.033 |

| Dielectric Strength | 112 V/µm | 115 V/µm |

| Volume Resistivity | 2.8 x 10¹⁶ Ω·cm | 1.8 x 10¹⁶ Ω·cm |

| Surface Resistivity | 1.8 x 10¹⁷ Ω | 5.1 x 10¹⁶ Ω |

Note: Properties are for post-baked SU-8.

Adhesion Properties

| Substrate | SU-8 2000 Shear Adhesion Strength (MPa) | SU-8 3000 Shear Adhesion Strength (MPa) |

| Silicon | 38 | 42 |

| Silicon Nitride | 35 | 38 |

| Gold | 25 | 28 |

| Copper | 22 | 25 |

Experimental Protocols

The following sections provide detailed methodologies for the standard processing of SU-8 photoresist and a specific application in the fabrication of microneedles for drug delivery.

Standard SU-8 Photolithography Protocol

This protocol outlines the typical steps for patterning SU-8. Processing parameters such as spin speed, bake times, and exposure dose need to be optimized based on the specific SU-8 formulation and desired film thickness.

1. Substrate Preparation:

-

Begin with a clean and dry substrate.

-

Perform a solvent clean using acetone, followed by methanol (B129727) and then an isopropyl alcohol (IPA) rinse.[8]

-

Dry the substrate with a nitrogen gun.[8]

-

For improved adhesion, a dehydration bake at 200°C for 5 minutes on a hot plate is recommended.[2][6]

2. Spin Coating:

-

Dispense the SU-8 photoresist onto the center of the substrate. A common guideline is 1 ml per inch of substrate diameter.[8][9]

-

Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10 seconds to spread the resist.[8][9]

-

Ramp up to the final spin speed (which determines the thickness) at an acceleration of 300 rpm/s and hold for 30-60 seconds.[8][9]

3. Soft Bake:

-

This step removes the solvent from the photoresist.

-

Place the coated substrate on a level hot plate.

-

A two-step bake is often recommended: a pre-bake at 65°C followed by a bake at 95°C. The duration of each step depends on the film thickness.

4. Exposure:

-

Expose the photoresist to UV light through a photomask. The recommended wavelength is the i-line (365 nm).[6][9]

-

The exposure dose is dependent on the film thickness; thicker films require a higher dose.[9]

5. Post-Exposure Bake (PEB):

-

This is a critical step where the cross-linking of the epoxy is thermally driven.[6]

-

Similar to the soft bake, a two-step PEB is often used, starting at 65°C and then ramping to 95°C.

6. Development:

-

Immerse the substrate in an SU-8 developer solution with agitation.

-

The development time is dependent on the film thickness.

-

After development, rinse with IPA to stop the development process.

7. Hard Bake (Optional):

-

For applications where the SU-8 structure is a permanent part of the device, a hard bake at 150-200°C can be performed to further cross-link the material and enhance its mechanical properties.[9]

Fabrication of SU-8 Microneedles for Drug Delivery

This protocol describes a method for fabricating hollow SU-8 microneedles, a promising technology for transdermal drug delivery.[10][11][12]

1. Mold Fabrication:

-

A negative mold of the microneedle array is typically created first. This can be done using a separate photolithography step or other micromachining techniques to create a master mold, which is then used to create a polydimethylsiloxane (B3030410) (PDMS) intermediate mold.[13]

2. SU-8 Casting and Curing:

-

The SU-8 photoresist is cast onto the PDMS mold.[13]

-

The SU-8 is then exposed to UV light through a mask that defines the hollow structure of the microneedles.

-

A post-exposure bake is performed to cross-link the SU-8.

3. Demolding and Release:

-

The cured SU-8 microneedle array is carefully demolded from the PDMS.

4. Device Assembly:

-

The microneedle array can be integrated with a microfluidic device for drug delivery.

Visualizations

The following diagrams illustrate key workflows related to SU-8 processing and applications.

Applications in Research and Drug Development

SU-8's unique properties have made it a valuable material in various research and development areas, particularly in the life sciences.

-

Microfluidics and Lab-on-a-Chip: SU-8 is widely used to fabricate microfluidic channels and other components for lab-on-a-chip devices.[5][14] Its chemical resistance and biocompatibility make it suitable for handling biological samples.[15] These devices are used for a range of applications, including cell sorting, DNA analysis, and high-throughput drug screening.

-

Organ-on-a-Chip: Researchers are using SU-8 to create complex, three-dimensional microenvironments that mimic the structure and function of human organs.[16] These "organ-on-a-chip" models are valuable tools for studying disease progression and testing the efficacy and toxicity of new drugs in a more physiologically relevant context.

-

Drug Delivery Systems: As detailed in the experimental protocol, SU-8 is being explored for the fabrication of microneedles for transdermal drug delivery.[11][12][17] These minimally invasive devices can deliver a wide range of therapeutics, from small molecules to biologics.

-

Biomedical Implants and Scaffolds: The biocompatibility and robust mechanical properties of SU-8 also make it a candidate for use in biomedical implants and as a scaffolding material for tissue engineering.

References

- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 2. cleanroom.byu.edu [cleanroom.byu.edu]

- 3. kayakuam.com [kayakuam.com]

- 4. researchgate.net [researchgate.net]

- 5. Micromachines | Special Issue : SU-8 for Microfluidics and Lab-on-a-chip [mdpi.com]

- 6. microresist.de [microresist.de]

- 7. microresist.de [microresist.de]

- 8. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 9. cores.arizona.edu [cores.arizona.edu]

- 10. Fabrication of monolithic SU-8 microneedle arrays having different needle geometries using a simplified process - ProQuest [proquest.com]

- 11. Development of vertical SU-8 microneedles for transdermal drug delivery by double drawing lithography technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ama-science.org [ama-science.org]

- 16. cnf.cornell.edu [cnf.cornell.edu]

- 17. [PDF] A high aspect ratio SU-8 fabrication technique for hollow microneedles for transdermal drug delivery and blood extraction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Tucidinostat (HBI-8000): A Novel Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat (B48606), also known as HBI-8000 or Chidamide, is an orally bioavailable, potent, and selective benzamide-class histone deacetylase (HDAC) inhibitor.[1] It has demonstrated significant anti-tumor activity in both preclinical and clinical settings, leading to its approval for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and other malignancies in certain regions.[1][2] This technical guide provides a comprehensive overview of Tucidinostat's chemical composition, properties, mechanism of action, and key experimental data for professionals in drug development and oncology research.

Chemical Composition and Properties

Tucidinostat is a small molecule with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |

| Synonyms | HBI-8000, Chidamide, CS-055 |

| Molecular Formula | C22H19FN4O2 |

| Molecular Weight | 390.41 g/mol |

| Appearance | Solid |

| Oral Bioavailability | Yes |

Mechanism of Action and Signaling Pathways

Tucidinostat exerts its anti-tumor effects primarily through the selective inhibition of specific histone deacetylase (HDAC) isoforms.

3.1 HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. Many of these repressed genes are tumor suppressors.

Tucidinostat selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC (HDAC10) at low nanomolar concentrations.[1][2] By inhibiting these enzymes, Tucidinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21 and p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1]

3.2 Downstream Signaling Pathways

The inhibition of HDACs by Tucidinostat has been shown to impact several critical signaling pathways involved in cancer cell proliferation and survival. Notably, it can inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[2] These pathways are often hyperactivated in cancer and play a crucial role in promoting cell growth, proliferation, and survival. By downregulating key components of these pathways, Tucidinostat can further contribute to its anti-neoplastic activity.

Caption: Signaling Pathway of Tucidinostat (HBI-8000) as an HDAC Inhibitor.

Quantitative Data

The potency and efficacy of Tucidinostat have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Tucidinostat (IC50 Values)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC10 | 78 |

Data compiled from publicly available sources.

Table 2: Clinical Efficacy of Tucidinostat in Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL)

| Clinical Endpoint | Value |

| Objective Response Rate (ORR) | |

| - Angioimmunoblastic T-cell lymphoma | 88% |

| - Overall R/R PTCL | 46% |

| Disease Control Rate (CR + PR + SD) | 72% |

| Median Progression-Free Survival (PFS) | 5.6 months |

| Median Duration of Response (DOR) | 11.5 months |

| Median Overall Survival (OS) | 22.8 months |

Data from a Phase IIb study in patients with R/R PTCL.[3]

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

5.1 In Vitro Cell Viability Assay (CCK-8)

This protocol assesses the effect of Tucidinostat on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., 4T1, LLC, CT26) in 96-well plates at a density of 3 x 10³ cells per well.[4]

-

Treatment: After cell adherence, treat the cells with varying concentrations of Tucidinostat (e.g., 2.5, 5, 7.5 µM) for 24 hours.[4]

-

Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the optical density (OD) values of treated cells to the vehicle-treated control to determine the percentage of cell viability.

5.2 In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by Tucidinostat.

-

Cell Seeding: Plate cancer cells in 6-well plates at a density of 3 x 10⁵ cells per well.[4]

-

Treatment: Treat cells with different concentrations of Tucidinostat for 6 hours.[4]

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

5.3 In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Tucidinostat in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²) / 2).[5]

-

Treatment Initiation: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

-

Drug Administration: Administer Tucidinostat (e.g., 25 mg/kg) via an appropriate route (e.g., oral gavage) and schedule.[4] The control group receives a vehicle control.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the study endpoint, tumors can be excised for further analysis.

Caption: General Experimental Workflow for Preclinical Evaluation of Tucidinostat.

Conclusion

Tucidinostat (HBI-8000) is a promising, orally bioavailable HDAC inhibitor with a selective and potent anti-tumor profile. Its mechanism of action, involving the reactivation of tumor suppressor genes and the modulation of key cancer-related signaling pathways, provides a strong rationale for its use in oncology. The quantitative data from preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and characterize the activity of this important anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to SU-8 Lithography for Microfabrication

For Researchers, Scientists, and Drug Development Professionals

SU-8, an epoxy-based negative photoresist, has become a cornerstone material in the fields of microelectromechanical systems (MEMS), microfluidics, and advanced drug delivery systems.[1][2][3] Its ability to form high-aspect-ratio structures with near-vertical sidewalls makes it ideal for creating intricate microstructures.[1][4] This guide provides a comprehensive overview of the SU-8 lithography process, detailing the experimental protocols and critical parameters for successful microfabrication.

Core Principles of SU-8 Lithography

SU-8 is a negative photoresist, meaning the regions exposed to ultraviolet (UV) light undergo cross-linking, becoming solid and insoluble in the developer solution.[1] The unexposed regions remain soluble and are washed away during the development process.[4] The process relies on a photoacid generator within the SU-8 formulation.[5][6] Upon UV exposure, typically at a wavelength of 365 nm (i-line), the photoacid generator releases a strong acid.[1][4][7] During the subsequent post-exposure bake (PEB), this acid acts as a catalyst, initiating the cross-linking of the epoxy polymers.[4][7] This two-step cross-linking mechanism is a key feature of chemically amplified resists like SU-8.[6]

The SU-8 Lithography Workflow

The fabrication of SU-8 microstructures involves a precise sequence of steps, each critical to achieving the desired outcome. The general workflow is as follows:

-

Substrate Preparation: Ensuring a clean and properly prepared substrate surface is crucial for good adhesion of the SU-8 film.[8][9]

-

Spin Coating: The SU-8 photoresist is dispensed onto the substrate and spun at high speed to achieve a uniform film of a specific thickness.[10]

-

Soft Bake: This step removes the solvent from the SU-8 film, solidifying it before UV exposure.[11]

-

UV Exposure: The coated substrate is exposed to UV light through a photomask, transferring the desired pattern to the SU-8.[4][8]

-

Post-Exposure Bake (PEB): The substrate is baked again to drive the acid-catalyzed cross-linking reaction in the exposed areas.[11][12]

-

Development: The unexposed SU-8 is dissolved away using a specific developer solution, revealing the patterned microstructures.[4][12]

-

Rinse and Dry: The developed substrate is rinsed to remove residual developer and then dried.[12]

-

Hard Bake (Optional): An optional final bake can be performed to further cross-link the SU-8, enhancing its mechanical and thermal stability.[8][11]

Below is a diagram illustrating the logical flow of the SU-8 lithography process.

References

- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 2. microfluidics.alfa-chemistry.com [microfluidics.alfa-chemistry.com]

- 3. SU8 Masters - SU-8 Molds for MEMS, Microfluidics, Microwell [su8masters.com]

- 4. microresist.de [microresist.de]

- 5. universitywafer.com [universitywafer.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. amolf.nl [amolf.nl]

- 8. SU-8 mold lithography - Elveflow [elveflow.com]

- 9. scribd.com [scribd.com]

- 10. Soft lithography SU-8 Coating - Elveflow [elveflow.com]

- 11. SU-8 photolithography: Baking - Elveflow [elveflow.com]

- 12. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

SU-8000 material safety data sheet (MSDS)

An In-depth Technical Guide to SU-8 Photoresist for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of SU-8, a widely used epoxy-based negative photoresist, tailored for researchers, scientists, and professionals in drug development who utilize microfabrication techniques. SU-8 is renowned for its ability to create high-aspect-ratio microstructures, making it an invaluable material in the fabrication of microfluidic devices, MEMS, and other micro- and nano-scale systems.

Chemical Composition and Properties

SU-8 is a negative photoresist, meaning the areas exposed to UV radiation undergo cross-linking, becoming insoluble to the developer.[1] Its primary components are:

-

Epoxy Resin: Bisphenol A Novolac epoxy is the fundamental polymer that forms the structure of the photoresist. The "8" in SU-8 refers to the average of eight epoxy groups per molecule, which enables a high degree of cross-linking.[1]

-

Solvent: The epoxy resin is dissolved in an organic solvent. Common solvents include gamma-butyrolactone (B3396035) (GBL) or cyclopentanone.[1] The choice of solvent affects properties like drying time and coating quality.[2]

-

Photoacid Generator (PAG): Typically, a triarylsulfonium hexafluoroantimonate salt is included at up to 10% by weight.[1] Upon exposure to UV radiation, the PAG releases a strong acid, which then catalyzes the polymerization of the epoxy resin during the subsequent baking step.[3][4]

The chemical structure of the SU-8 monomer is based on four bisphenol-A units.[5]

Physical and Mechanical Properties of Cured SU-8

The properties of the final cured SU-8 structure are critical for the performance and reliability of fabricated devices. The tables below summarize key physical, mechanical, and electrical properties for two common series, SU-8 2000 and SU-8 3000.

Table 1: Mechanical Properties of SU-8 Photoresists [6]

| Property | SU-8 2000 | SU-8 3000 |

| Softening point, DMA (°C) | >200 | >200 |

| Thermal Stability in Nitrogen, onset/5% weight loss (°C) | 315/370 | 315/370 |

| Thermal Stability in Air, onset/5% weight loss (°C) | 305/355 | 305/355 |

| Young's Modulus (GPa) | 4.4 | 4.95 |

| Coefficient of Thermal Expansion (CTE), below Tg (ppm/°C) | 52 | 52 |

All samples were hard-baked at 150°C for 30 minutes.

Table 2: Electrical Properties of SU-8 Photoresists [6]

| Property | SU-8 2000 | SU-8 3000 |

| Dielectric Constant, 1 GHz, 50% RH | 4.1 | 3.2 |

| Dielectric Loss, 1 GHz | 0.015 | 0.033 |

| Dielectric Strength (V/m) | 112 | 115 |

| Volume Resistivity (Ω·cm) | 2.8 x 10¹⁶ | 1.8 x 10¹⁶ |

| Surface Resistivity (Ω·cm) | 1.8 x 10¹⁷ | 5.1 x 10¹⁶ |

All samples were hard-baked at 150°C for 30 minutes.

Experimental Protocol: SU-8 Photolithography

The standard processing of SU-8 involves a multi-step photolithography process. The specific parameters, such as bake times and exposure energy, are highly dependent on the desired film thickness and the specific SU-8 formulation being used.

Substrate Preparation

Proper substrate preparation is crucial for good adhesion and process reliability.[3][4]

-

Cleaning: The substrate should be thoroughly cleaned to remove any organic and inorganic contaminants. This can be achieved through solvent cleaning (e.g., with acetone (B3395972) and isopropanol), or more rigorous methods like a piranha etch (a mixture of sulfuric acid and hydrogen peroxide).[4][7][8]

-

Dehydration Bake: To ensure a dry surface, which promotes adhesion, the substrate is baked at a high temperature, typically 200°C for at least 5 minutes on a hotplate.[3][4][7]

-

Adhesion Promoter (Optional): For some substrates, an adhesion promoter like OmniCoat can be applied prior to the SU-8 coating.[4]

Spin Coating

SU-8 is applied to the substrate using a spin coater to achieve a uniform film of a desired thickness.

-

Dispense: An appropriate amount of SU-8 is dispensed onto the center of the substrate. A general guideline is 1 mL of resist per inch of substrate diameter.[4][8]

-

Spread Cycle: The spin coater is ramped to a low speed (e.g., 500 rpm) for a short duration to allow the resist to spread across the substrate.[3][4]

-

Spin Cycle: The spinner is then ramped to the final spin speed, which determines the final film thickness. This speed is maintained for a set duration, typically 30 seconds.[3][4]

The table below provides an example of the relationship between spin speed and film thickness for various SU-8 formulations.

Table 3: Spin Speed vs. Film Thickness for Selected SU-8 Resists [3]

| Product | Thickness (µm) @ 1000 rpm | Thickness (µm) @ 2000 rpm | Thickness (µm) @ 3000 rpm |

| SU-8 2 | 2.5 | 1.8 | 1.5 |

| SU-8 5 | 7 | 5 | 4 |

| SU-8 10 | 15 | 10 | 8 |

| SU-8 25 | 40 | 25 | 20 |

Soft Bake

After spin coating, the substrate is baked to evaporate the solvent and solidify the resist film.[3] This is a critical step for preventing stress and cracking.[9] A two-step bake on a leveled hotplate is often recommended.

-

Initial Bake: The substrate is baked at 65°C.

-

Final Bake: The temperature is then ramped up to 95°C.

The duration of each step depends on the film thickness. Thicker films require longer bake times.

Table 4: Recommended Soft Bake Times [3]

| Film Thickness (µm) | 65°C Bake Time (min) | 95°C Bake Time (min) |

| 1.5 - 2.5 | 1 | 2 - 3 |

| 4 - 8 | 2 - 3 | 5 - 7 |

| 10 - 20 | 3 - 5 | 10 - 15 |

| 20 - 50 | 5 - 7 | 20 - 30 |

UV Exposure

The SU-8 coated substrate is exposed to UV light through a photomask to define the desired pattern. SU-8 is most sensitive to UV light with a wavelength of 365 nm (i-line).[1][3] The exposure dose is a critical parameter that depends on the film thickness.

Table 5: Recommended Exposure Energy [3]

| Film Thickness (µm) | Exposure Energy (mJ/cm²) |

| 1.5 - 2.5 | 100 - 150 |

| 4 - 8 | 150 - 200 |

| 10 - 20 | 200 - 250 |

| 20 - 50 | 250 - 350 |

Post Exposure Bake (PEB)

Following UV exposure, a post exposure bake is performed. This step thermally drives the acid-catalyzed cross-linking of the epoxy resin in the exposed regions.[3][4] Similar to the soft bake, a two-step process is recommended to minimize stress.

-

Initial Bake: The substrate is baked at 65°C.

-

Final Bake: The temperature is ramped to 95°C.

Table 6: Recommended Post Exposure Bake Times [3]

| Film Thickness (µm) | 65°C Bake Time (min) | 95°C Bake Time (min) |

| 1.5 - 2.5 | 1 | 2 - 3 |

| 4 - 8 | 1 | 4 - 5 |

| 10 - 20 | 2 - 3 | 5 - 7 |

| 20 - 50 | 3 - 5 | 6 - 8 |

Development

The unexposed regions of the SU-8 film are dissolved and removed using a developer solution. The recommended developer is SU-8 Developer (PGMEA).[3]

-

Immersion: The substrate is immersed in the developer.

-

Agitation: Gentle agitation is recommended, especially for thick films and high-aspect-ratio structures, to facilitate the removal of the unexposed resist.[4]

-

Rinse and Dry: After development, the substrate is rinsed with isopropyl alcohol (IPA) and then dried with a stream of nitrogen.[4] A white film appearing during the IPA rinse indicates incomplete development.[4]

Table 7: Recommended Development Times [3]

| Film Thickness (µm) | Development Time (min) |

| 1.5 - 2.5 | 1 |

| 4 - 8 | 1 - 2 |

| 10 - 20 | 2 - 4 |

| 20 - 50 | 4 - 7 |

Hard Bake (Optional)

For applications where the SU-8 structure is a permanent part of the device, a final hard bake can be performed to further cross-link the polymer, enhancing its mechanical and thermal stability.[3][4] This is typically done at a temperature between 150°C and 200°C.[4]

Workflow and Process Visualization

The following diagrams illustrate the key stages of the SU-8 photolithography process.

Caption: SU-8 Photolithography Workflow.

This diagram outlines the sequential steps involved in fabricating microstructures using SU-8 photoresist, from initial substrate preparation to the final optional hard bake.

Caption: SU-8 Photo-Activated Cross-Linking Mechanism.

This diagram illustrates the two-stage process of SU-8 cross-linking, initiated by UV exposure to generate an acid, which then catalyzes the polymerization of the epoxy resin during the post-exposure bake.

References

- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 2. amolf.nl [amolf.nl]

- 3. microresist.de [microresist.de]

- 4. cores.arizona.edu [cores.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. microfluidicfoundry.com [microfluidicfoundry.com]

- 8. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 9. cnfusers.cornell.edu [cnfusers.cornell.edu]

An In-depth Technical Guide to the Optical Properties of SU-8 Photoresist

For Researchers, Scientists, and Drug Development Professionals

SU-8, an epoxy-based negative photoresist, has become a cornerstone material in microfabrication and nanotechnology, prized for its chemical and thermal stability, biocompatibility, and, most notably, its versatile optical properties. This guide provides a comprehensive overview of the optical characteristics of SU-8, detailing its refractive index, absorption, and transmission properties. Furthermore, it outlines the experimental protocols for characterizing these properties and illustrates the critical relationships between processing parameters and the final optical performance of SU-8 structures.

Core Optical Properties of SU-8

The optical behavior of SU-8 is fundamentally linked to its molecular structure and its state of cross-linking, which is precisely controlled during photolithography. Understanding these properties is critical for applications ranging from micro-optics and waveguides to lab-on-a-chip devices.

Refractive Index

The refractive index (n) of SU-8 is a key parameter for the design of optical components. It is dependent on the wavelength of light, the formulation of the resist, and the processing conditions, such as curing temperature and UV exposure dose. Generally, SU-8 exhibits a refractive index that makes it suitable for creating high-contrast optical structures.

The dispersion of the refractive index of SU-8 can be modeled using the Cauchy equation:

n(λ) = A + B/λ² + C/λ⁴

where A, B, and C are the Cauchy coefficients and λ is the wavelength. These coefficients are determined experimentally and can vary between different SU-8 formulations and processing conditions.

Table 1: Refractive Index of SU-8 at Various Wavelengths

| Wavelength (nm) | Refractive Index (n) | Reference |

| 365 | 1.67 | [1] |

| 408 | 1.67 | [1] |

| 532 | 1.603 ± 0.001 | [2] |

| 632.8 | 1.59819 | [3] |

| 633 | 1.593 ± 0.001 | [2] |

| 975 | 1.586 | [2] |

| 1550 | 1.575 | [1] |

| 1600 | 1.571020 ± 0.000003 | [4] |

Table 2: Cauchy Coefficients for SU-8 Refractive Index Models

| SU-8 Formulation | A | B (μm²) | C (μm⁴) | Reference |

| SU-8 | 1.569 | 0.0088 | 0.0004 | [2] |

| SU-8 2000 | 1.566 | 0.00796 | 0.00014 | [5] |

Absorption

The absorption characteristics of SU-8 are critical for photolithography, as the material must absorb light at the exposure wavelength to initiate cross-linking. SU-8 is designed to be highly absorbent in the ultraviolet (UV) range, particularly around the i-line (365 nm) of mercury lamps, a common light source in mask aligners.[6] Above 400 nm, in the visible and near-infrared (NIR) regions, SU-8 becomes highly transparent, which is advantageous for many optical applications.[7][8]

The absorption coefficient (α) of SU-8 is not constant and can change during UV exposure.[9] This is due to the photochemical reaction of the photoacid generator and the subsequent modification of the polymer matrix.

Table 3: Absorption Coefficient of SU-8

| Wavelength (nm) | Absorption Coefficient (α) (cm⁻¹) | Condition | Reference |

| 365 | 38 ± 1 | Unexposed | [9] |

| 365 | 49 ± 1 | Exposed (415 mJ/cm²) | [9] |

| 100 GHz | ~2 | Postbaked at 100°C | [1] |

| 1.6 THz | ~40 | Postbaked at 100°C | [1] |

Transmission

The transmission spectrum of SU-8 reveals its transparency window. For wavelengths above 400 nm, SU-8 is largely transparent.[7][10] However, in the UV region, there is a strong absorption edge.[10] The transmission properties are also influenced by the thickness of the SU-8 film and its curing state.

Table 4: Transmission Properties of SU-8

| Wavelength Range | Transmission Characteristics | Key Features |

| UV (< 400 nm) | High absorption, low transmission. | Strong absorption around 365 nm for photolithography. Transmission is highly thickness-dependent.[10] |

| Visible (400-700 nm) | High transmission (>95% for cross-linked films). | Optically transparent, making it suitable for micro-optics and as a structural material in microfluidic devices with optical detection.[8] |

| Near-Infrared (NIR) (>700 nm) | High transmission. | Low loss in the telecommunications wavelengths (e.g., 1330 nm and 1550 nm).[8] |

Experimental Protocols for Optical Characterization

Accurate characterization of the optical properties of SU-8 is essential for predictable device performance. The following sections detail the methodologies for measuring the refractive index and transmission of SU-8 films.

Sample Preparation for Optical Measurements

A standardized sample preparation procedure is crucial for obtaining reproducible optical data.

Protocol:

-

Substrate Cleaning: Begin with a clean substrate, typically a silicon wafer or a glass slide. The substrate should be cleaned using a piranha solution or a standard solvent cleaning process (e.g., acetone, isopropanol, deionized water rinse) followed by drying with nitrogen gas. A dehydration bake at 200°C for at least 10 minutes is recommended to remove any residual moisture.

-

Spin Coating: Dispense the desired SU-8 formulation onto the center of the substrate. The spin coating process consists of a spread cycle at a low speed (e.g., 500 rpm for 8 seconds) followed by a high-speed spin (e.g., 2500 rpm for 30 seconds) to achieve the desired film thickness.

-

Soft Bake: After spin coating, the sample is soft-baked on a hotplate to evaporate the solvent. A two-step bake is often employed: a lower temperature bake (e.g., 65°C) followed by a higher temperature bake (e.g., 95°C). The duration of the bake depends on the film thickness.

-

UV Exposure (for cross-linked samples): For characterizing the properties of cross-linked SU-8, expose the film to UV radiation (typically 365 nm) with a specific dose. The exposure dose will influence the degree of cross-linking and thus the optical properties.

-

Post-Exposure Bake (PEB): After exposure, a PEB is performed to complete the cross-linking reaction. Similar to the soft bake, this is often a two-step process (e.g., 65°C followed by 95°C).

-

Hard Bake (Optional): For some applications, a final hard bake at a higher temperature (e.g., 150-200°C) is performed to further enhance the mechanical and chemical stability of the film.

Measurement of Refractive Index using Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive technique that measures the change in polarization of light upon reflection from a sample to determine the film thickness and optical constants.

Protocol:

-

Instrument Setup: Calibrate the spectroscopic ellipsometer according to the manufacturer's instructions.

-

Sample Mounting: Mount the prepared SU-8 coated substrate on the sample stage of the ellipsometer.

-

Measurement: Perform measurements over the desired wavelength range (e.g., UV-Vis-NIR). Data is collected at multiple angles of incidence to improve the accuracy of the model.

-

Data Analysis: The acquired ellipsometric data (Ψ and Δ) is then fitted to an optical model. For SU-8, a Cauchy or a Sellmeier model is typically used to represent the refractive index dispersion. The model is refined by adjusting the parameters (e.g., film thickness, Cauchy coefficients) to minimize the difference between the measured and the calculated data.

Measurement of Transmission and Absorption using a UV-Vis-NIR Spectrophotometer

A spectrophotometer measures the intensity of light that passes through a sample, allowing for the determination of its transmission and absorption spectra.

Protocol:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible/NIR) to warm up and stabilize. Perform a baseline correction using a reference sample (e.g., a clean, uncoated substrate identical to the one used for the SU-8 film).

-

Sample Placement: Place the SU-8 coated substrate in the sample holder of the spectrophotometer, ensuring the light beam passes through the film.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200 nm to 2000 nm). The instrument will record the percentage of light transmitted at each wavelength.

-

Data Analysis: The transmission spectrum (T%) is obtained directly. The absorbance (A) can be calculated from the transmittance (T) using the formula A = -log10(T). The absorption coefficient (α) can then be calculated if the film thickness (d) is known, using the Beer-Lambert law: A = αdc, where c is the concentration (for solutions, but for a solid film, it's often incorporated into α).

Visualizing SU-8 Processing and its Optical Implications

The following diagrams, generated using the DOT language, illustrate the standard SU-8 processing workflow and the relationship between processing parameters and the resulting optical properties.

Caption: Standard workflow for SU-8 photolithography.

Caption: Influence of processing on SU-8 optical properties.

This in-depth guide provides a foundational understanding of the optical properties of SU-8 photoresist. By carefully controlling the processing parameters and accurately characterizing the resulting optical characteristics, researchers and engineers can fully leverage the capabilities of this versatile material for a wide range of advanced applications.

References

- 1. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]

- 2. researchgate.net [researchgate.net]

- 3. kla.com [kla.com]

- 4. OPG [opg.optica.org]

- 5. refractiveindex.info [refractiveindex.info]

- 6. microresist.de [microresist.de]

- 7. Detailed Study of the Correlation between Cross-Linking of Thick SU-8 and UV–NIR Optical Transmission/Photoluminescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal and Mechanical Properties of Cured SU-8

SU-8, an epoxy-based negative photoresist, is a critical material in the fabrication of microelectromechanical systems (MEMS), microfluidics, and various biomedical devices. Its utility stems from its ability to form high-aspect-ratio structures with excellent chemical and thermal stability.[1][2][3] The performance and reliability of these microdevices are intrinsically linked to the thermal and mechanical properties of the cured SU-8. These properties are not fixed values but are highly dependent on the specific processing and curing conditions employed during fabrication.[4][5]

This guide provides a comprehensive overview of the key thermal and mechanical characteristics of cured SU-8, details the experimental protocols used for their measurement, and illustrates the underlying processes that dictate these properties.

The SU-8 Curing Process: From Liquid Resin to Solid Structure

The transformation of liquid SU-8 resin into a robust, cross-linked solid structure is a multi-step process involving photolithography. The degree of cross-linking achieved during this process is the primary determinant of the final material properties.[1][6] The fundamental steps are spin coating, soft bake, UV exposure, post-exposure bake (PEB), and development. An optional hard bake step can be included to further enhance cross-linking and thermal stability.[1][4][7]

References

Biocompatibility of SU-8 for Medical Devices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU-8, an epoxy-based negative photoresist, has garnered significant interest for the fabrication of a wide array of medical and biomedical devices due to its advantageous mechanical properties, chemical stability, and ease of microfabrication. Its use in applications ranging from neural probes and microelectrode arrays to drug delivery systems and cell encapsulation platforms necessitates a thorough understanding of its biocompatibility. This technical guide provides a comprehensive overview of the in vitro and in vivo biocompatibility of SU-8, detailing experimental data, standardized testing protocols, and the cellular response to this versatile polymer. While generally considered to possess favorable biocompatibility, this guide will delve into the nuances of its interaction with biological systems, including factors that influence its biocompatibility and surface modification strategies to enhance its performance in medical devices.

In Vitro Biocompatibility

In vitro biocompatibility studies are fundamental to assessing the potential toxicity of a material at the cellular level. For SU-8, these studies have primarily focused on cytotoxicity, evaluating cell viability and proliferation in the presence of the material or its extracts.

Cytotoxicity Assessment

A key concern with SU-8 is the potential for leaching of unreacted monomers or residual antimony-based photoinitiators, which can be cytotoxic.[1][2] The biocompatibility of SU-8 can be significantly influenced by the fabrication process, with factors such as UV exposure dose and post-exposure bake times playing a critical role in minimizing residual cytotoxic components.[3]

Contradictory findings exist in the literature regarding the cytotoxicity of unmodified SU-8. Some studies report that untreated SU-8 surfaces are not cytocompatible, showing low survival rates for primary neurons.[4] Conversely, other research indicates good cell viability and attachment for various cell lines, including C6 rat astrocytoma cells and SH-SY5Y human neuroblastoma cells.[1][4]

Table 1: Summary of In Vitro Cytotoxicity and Cell Viability Data for SU-8

| Cell Line | SU-8 Formulation/Treatment | Key Findings | Reference |

| 9L Glioma Cells | Leachates from SU-8 in PBS | No significant inhibition of cell growth at 2.5% and 5% extract concentrations; significant inhibition at 10%.[1][3] | [1] |

| Primary Cortical/Hippocampal Neurons | Untreated SU-8 2000 | Less than 10% of primary neurons survived.[4] | [4] |

| Primary Cortical Neurons | SU-8 samples | Significantly lower cell viability compared to polystyrene control at 21 days.[4] | [4] |

| PC12 Cells | Pure SU-8 substrate | Did not support cell growth and adhesion. | [4] |

| C6 Rat Astrocytoma Cells | SU-8 surface | At least 93% cell viability for up to 1 day in vitro.[4] | [4] |

| MRC-5 Cells | O2 plasma treated SU-8 | Greatly improved cell proliferation from 50 cells/mm² to 350 cells/mm². | [3] |

| Primary Neurons | Heat-treated SU-8 (150°C, 3 days) | Viability rate improved to 45.8% ± 4.5%. | [3] |

| Primary Neurons | Parylene coating + heat + isopropanol (B130326) ultrasonication | Cell viability enhanced to 86.4% ± 1.9%. | [3] |

In Vivo Biocompatibility

In vivo studies are crucial for evaluating the macroscopic and systemic responses of a host to an implanted material. For SU-8, these investigations have generally demonstrated a mild to muted inflammatory response.

Inflammatory Response and Fibrous Encapsulation

Subcutaneous implantation of SU-8 in animal models has shown that it elicits a thin fibrous capsule, which is a typical foreign body response.[1] This response is generally considered minimal, suggesting good tissue compatibility.[1] Studies on SU-8 neural probes implanted in rats have shown no apparent astrocyte aggregation in the cortex and striatum regions.[3] Furthermore, long-term implantation of SU-8 microprobes in rat sciatic nerves for up to 51 weeks showed no signs of tissue inflammation or damage.[4]

Table 2: Summary of In Vivo Biocompatibility Findings for SU-8

| Animal Model | Implant Type and Location | Duration | Key Findings | Reference |

| Mice | Subcutaneous SU-8 pads | 8 weeks | Muted immune response; thin fibrous capsule formation; no tissue necrosis.[1] | [1] |

| Rabbits | SU-8 implants (following ISO 10993-6) | 1 and 12 weeks | Categorized as a non-irritant. | [3] |

| Rats | Subcutaneous SU-8 microstructures in cages | - | Inflammatory response comparable to other common MEMS materials (gold, silicon dioxide). | [3] |

| Rats | SU-8 neural probe in sciatic nerve | 4 to 51 weeks | No signs of tissue inflammation or damage.[4] | [4] |

Hemocompatibility

For medical devices that come into contact with blood, hemocompatibility is a critical safety parameter. The primary concerns are hemolysis (the rupture of red blood cells) and thrombogenicity (the tendency to cause blood clots).

Hemolysis and Thrombogenicity

The hemolytic activity of SU-8 has been found to be comparable to that of FDA-approved implant materials like silicone elastomer and medical steel.[1][2] However, some studies have indicated that SU-8 surfaces may be more reactive to human platelets, suggesting a potential for increased thrombogenicity.[3]

Table 3: Summary of Hemocompatibility Data for SU-8

| Test | Key Findings | Reference |

| Hemolytic Activity | Comparable to FDA-approved materials (silicone elastomer, Buna N, medical steel).[1][3] | [1][3] |

| Platelet Adhesion | Significantly higher on SU-8 surfaces compared to control groups (polyurethane, parylene, silicon dioxide), suggesting potential thrombogenicity. | [3] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To quantify the viability of cells cultured with extracts of SU-8.

Methodology:

-

Preparation of SU-8 Extracts:

-

Sterilize SU-8 samples according to the intended application's sterilization method.

-

Incubate the sterilized SU-8 samples in a culture medium (e.g., DMEM) at a surface area to volume ratio as specified in ISO 10993-12, typically at 37°C for 72 hours to obtain the extract.

-

Prepare serial dilutions of the extract (e.g., 2.5%, 5%, 10%) in a fresh culture medium.[1]

-

-

Cell Seeding:

-

Exposure to Extracts:

-

Replace the culture medium with the prepared SU-8 extract dilutions.

-

Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 670 nm can be used for background correction.[1]

-

In Vitro Cytotoxicity Assay: LDH Protocol

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells.

Objective: To quantify cell membrane damage by measuring LDH release from cells exposed to SU-8.

Methodology:

-

Sample Preparation and Cell Culture:

-

Prepare SU-8 samples and cell cultures in a 96-well plate as described for the MTT assay.

-

Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium without cells).

-

-

Exposure:

-

Expose the cells to the SU-8 material or its extracts for the desired duration.

-

-

LDH Measurement:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[5]

-

Incubate at room temperature for approximately 30 minutes, protected from light.[5]

-

Add a stop solution if required by the kit.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Hemolysis Testing Protocol (Direct Contact Method - adapted from ISO 10993-4)

Objective: To determine the hemolytic properties of SU-8 upon direct contact with blood.

Methodology:

-

Blood Preparation:

-

Obtain fresh human blood and add an anticoagulant (e.g., citrate).

-

Dilute the blood with a saline solution as specified in the standard.

-

-

Test Procedure:

-

Place the sterilized SU-8 material in a test tube.

-

Add the diluted blood to the test tube.

-

Include a positive control (e.g., water for injection) and a negative control (e.g., a known non-hemolytic material like polyethylene).

-

Incubate the tubes at 37°C for a specified period with gentle agitation.

-

-

Analysis:

-

After incubation, centrifuge the tubes to pellet the intact red blood cells.

-

Carefully collect the supernatant (plasma).

-

Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g., 540 nm) using a spectrophotometer.

-

Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable.[6]

-

In Vivo Implantation and Histology Protocol (Subcutaneous Implantation - adapted from ISO 10993-6)

Objective: To evaluate the local tissue response to implanted SU-8.

Methodology:

-

Implant Preparation and Sterilization:

-

Fabricate SU-8 implants of a defined size and shape.

-

Sterilize the implants using a method appropriate for the material and its intended application.

-

-

Surgical Implantation:

-

Under anesthesia, make a small incision in the dorsal skin of the animal model (e.g., mouse or rabbit).

-

Create a subcutaneous pocket and insert the sterile SU-8 implant.

-

Suture the incision.

-

-

Post-operative Care and Observation:

-

Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site.

-

-

Histological Analysis:

-

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.[3]

-

Excise the implant along with the surrounding tissue.

-

Fix the tissue in a suitable fixative (e.g., 10% formalin).

-

Process the tissue for histological sectioning.

-

Stain the sections with appropriate stains (e.g., Hematoxylin and Eosin - H&E) to visualize the cellular response.

-

A pathologist will then evaluate the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, and tissue necrosis.

-

Visualization of Experimental Workflows and Cellular Responses

Experimental Workflows

Caption: Workflow for in vitro and in vivo biocompatibility assessment of SU-8.

Cellular Response to Biomaterials

While specific signaling pathways directly triggered by the SU-8 material are not well-defined in the literature, a general cellular response to a foreign material can be depicted. This involves the recognition of the material, leading to either a cytotoxic effect or an inflammatory response.

Caption: General cellular response pathways to a foreign biomaterial like SU-8.

Surface Modification to Enhance Biocompatibility

Given that the biocompatibility of SU-8 can be variable, surface modification is a key strategy to improve its performance. The inherent hydrophobicity of SU-8 can lead to non-specific protein adsorption and may not be optimal for cell attachment.[4]

Several techniques have been explored to modify SU-8 surfaces:

-

Oxygen Plasma Treatment: This method can render the SU-8 surface more hydrophilic, which has been shown to improve cell proliferation.[3]

-

Chemical Treatments: Treatments with acids and bases can alter the surface chemistry of SU-8.[1]

-

Grafting of Polymers: Covalently attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG) can reduce non-specific protein adsorption and improve biocompatibility.[1]

-

Parylene Coating: Applying a thin layer of parylene, a biocompatible polymer, can significantly enhance cell viability on SU-8 substrates.[3]

Conclusion

SU-8 presents a compelling material option for the fabrication of advanced medical devices. While its biocompatibility is generally favorable, it is not inherently guaranteed and is highly dependent on processing conditions and surface characteristics. A thorough biocompatibility assessment, following standardized protocols for cytotoxicity, in vivo tissue response, and hemocompatibility, is imperative for any medical device application. For applications requiring enhanced biocompatibility, various surface modification techniques offer effective solutions to improve cell and tissue interactions. This guide provides the foundational knowledge for researchers and developers to navigate the biocompatibility considerations of SU-8 and to design and fabricate safer and more effective medical devices.

References

- 1. In vitro and in vivo evaluation of SU-8 biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of SU-8 biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biocompatibility of SU-8 and Its Biomedical Device Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

An In-depth Technical Guide to SU-8 Series Photoresists: A Comparative Analysis of SU-8 2000 and SU-8 3000

This technical guide provides a comprehensive comparison of the SU-8 2000 and SU-8 3000 series of epoxy-based negative photoresists. Developed for micromachining, microfluidics, and other microelectronic applications, these photoresists are valued for their ability to create high-aspect-ratio structures with chemical and thermal stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed data, processing protocols, and visual workflows to aid in material selection and process optimization.

Core Composition and Material Properties

SU-8 is a negative-tone photoresist, meaning the areas exposed to UV light become cross-linked and remain after development.[1][2] The core of its composition is an epoxy-based polymer, specifically EPON resin SU-8, which contains eight epoxy groups per molecule on average.[1][2] This high number of epoxy groups allows for a high degree of cross-linking, resulting in structures with excellent mechanical properties, chemical resistance, and thermal stability.[2][3] The resist is dissolved in an organic solvent, typically cyclopentanone (B42830) for the 2000 and 3000 series, and contains a photoacid generator.[1][2][4] Upon UV exposure (optimally at 365 nm, or i-line), the photoacid generator creates a strong acid, which then catalyzes the cross-linking of the epoxy resin during a subsequent post-exposure bake (PEB) step.[5][6]

The SU-8 2000 series was developed as an improvement upon the original SU-8 formulation, offering better coating properties and higher throughput due to a faster-drying, more polar solvent system.[5][7][8][9] The SU-8 3000 series is a further refinement, specifically formulated for improved adhesion and reduced coating stress, making it particularly suitable for applications on challenging substrates.[6][10][11][12]

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative properties and processing parameters for the SU-8 2000 and SU-8 3000 series photoresists. Data has been compiled from various technical datasheets.

Table 1: General Properties and Viscosity

| Property | SU-8 2000 Series | SU-8 3000 Series |

| Primary Solvent | Cyclopentanone | Cyclopentanone |

| Key Improvements | Improved coating properties, faster drying.[7][8][9] | Improved adhesion, reduced coating stress.[6][10][11][12] |

| Film Thickness Range (Single Coat) | 0.5 to >200 µm[5][7][8][9] | 4 to >100 µm[6][10][11] |

Table 2: Spin Coating Parameters for Film Thickness

| Product | Viscosity (cSt) | Film Thickness (µm) @ Spin Speed (rpm) |

| SU-8 2000.5 | 2.5 | 0.5 @ 3000 |

| SU-8 2002 | 7.5 | 2 @ 3000 |

| SU-8 2005 | 25 | 5 @ 3000 |

| SU-8 2007 | 55 | 7 @ 3000 |

| SU-8 2010 | 125 | 10 @ 2000 |

| SU-8 2015 | 275 | 15 @ 2000 |

| SU-8 2025 | 725 | 25 @ 2000 |

| SU-8 2035 | 1500 | 35 @ 2000 |

| SU-8 2050 | 3800 | 50 @ 2000 |

| SU-8 2075 | 8000 | 75 @ 2000 |

| SU-8 3005 | 27 | 5 @ 3000 |

| SU-8 3010 | 125 | 10 @ 3000 |

| SU-8 3025 | 725 | 25 @ 3000 |

| SU-8 3035 | 1500 | 35 @ 3000 |

| SU-8 3050 | 3800 | 50 @ 3000 |

Note: This table presents a selection of products and their corresponding thickness at a given spin speed. For detailed spin speed vs. thickness curves, refer to the manufacturer's datasheets.

Experimental Protocols: Standard Processing Workflow

The following section details the standard methodologies for processing SU-8 2000 and SU-8 3000 photoresists. While the fundamental steps are similar, specific parameters such as bake times and exposure doses will vary based on the desired film thickness and the specific resist formulation.

Substrate Preparation

To ensure maximum process reliability and adhesion, substrates must be clean and dry. A standard cleaning procedure involves a piranha etch (a solution of sulfuric acid and hydrogen peroxide), followed by a de-ionized water rinse.[7][13] To dehydrate the surface, a bake at 200°C for at least 5 minutes on a hotplate is recommended.[14] While adhesion promoters are generally not required for the SU-8 3000 series due to its improved formulation, for challenging applications or when using the SU-8 2000 series, an adhesion promoter like HMDS may be beneficial.[15]

Coating

The photoresist is dispensed onto the substrate, and a spin coater is used to achieve the desired film thickness. A typical two-step spin process is employed:

-

Spread Cycle: A low spin speed (e.g., 500 rpm for 5-10 seconds) to allow the resist to cover the substrate.[16]

-

Spin Cycle: A higher spin speed (e.g., 1000-4000 rpm for 30 seconds) to achieve the final thickness.[16]

Soft Bake

After coating, a soft bake is performed on a level hotplate to evaporate the solvent and densify the film. A two-step bake is often recommended to minimize stress and ensure uniform solvent removal. For example, a bake at 65°C followed by a bake at 95°C. The duration of each step is dependent on the film thickness.

Table 3: Representative Soft Bake Times

| Film Thickness (µm) | Soft Bake @ 65°C (minutes) | Soft Bake @ 95°C (minutes) |

| 5 - 10 | 1 - 2 | 2 - 5 |

| 10 - 20 | 2 - 3 | 5 - 7 |

| 20 - 50 | 3 - 5 | 7 - 15 |

| 50 - 100 | 5 - 10 | 15 - 30 |

Note: These are approximate times and should be optimized for specific applications and equipment.

Exposure

The coated substrate is exposed to UV light through a photomask. The recommended wavelength is 365 nm (i-line).[5] The exposure dose is a critical parameter that depends on the film thickness.

Table 4: Representative Exposure Doses

| Film Thickness (µm) | SU-8 2000 Exposure Dose (mJ/cm²) | SU-8 3000 Exposure Dose (mJ/cm²) |

| 5 - 10 | 120 - 160 | 100 - 140 |

| 10 - 20 | 160 - 200 | 140 - 180 |

| 20 - 50 | 200 - 300 | 180 - 250 |

| 50 - 100 | 300 - 500 | 250 - 400 |

Note: These are approximate doses and should be optimized based on the UV source and substrate reflectivity.

Post Exposure Bake (PEB)

Immediately following exposure, a post exposure bake is performed to drive the acid-catalyzed cross-linking of the epoxy.[5][6] Similar to the soft bake, a two-step process is often used to control the reaction and minimize stress.

Table 5: Representative Post Exposure Bake Times

| Film Thickness (µm) | PEB @ 65°C (minutes) | PEB @ 95°C (minutes) |

| 5 - 10 | 1 | 2 - 3 |

| 10 - 20 | 1 - 2 | 3 - 5 |

| 20 - 50 | 2 - 3 | 5 - 7 |

| 50 - 100 | 3 - 5 | 7 - 10 |

Note: These are approximate times and should be optimized for specific applications.

Development

The unexposed portions of the resist are removed using a solvent-based developer, typically SU-8 developer (1-methoxy-2-propanol acetate).[1] The development time is dependent on the film thickness and agitation method. After development, the substrate is rinsed with isopropyl alcohol (IPA) and dried.

Hard Bake (Optional)

For applications where the SU-8 structure is a permanent part of the device, a final hard bake at a higher temperature (e.g., 150-200°C) can be performed to further cross-link the polymer and enhance its mechanical and thermal stability.[5]

Visualization of Workflows and Pathways

To further clarify the processing and chemical mechanisms, the following diagrams are provided.

Caption: Standard photolithography workflow for SU-8 series photoresists.

Caption: Simplified chemical pathway of SU-8 photoresist cross-linking.

Conclusion

The SU-8 2000 and 3000 series offer a versatile platform for the fabrication of robust microstructures. The SU-8 2000 series provides a wide range of viscosities for various film thicknesses and is characterized by its improved coating properties over the original SU-8. The SU-8 3000 series represents a further advancement, offering superior adhesion and reduced stress, which is critical for devices with delicate features or those fabricated on less ideal substrates. By understanding the core differences and adhering to optimized processing protocols, researchers and engineers can effectively leverage the unique properties of each series to achieve their desired microfabrication outcomes.

References

- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. universitywafer.com [universitywafer.com]

- 4. elexansci.com [elexansci.com]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. researchgate.net [researchgate.net]

- 7. microresist.de [microresist.de]

- 8. scribd.com [scribd.com]

- 9. amolf.nl [amolf.nl]

- 10. kayakuam.com [kayakuam.com]

- 11. cleanroom.groups.et.byu.net [cleanroom.groups.et.byu.net]

- 12. SU-8 3000 series – Microresist [microresist.de]

- 13. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 14. lsu.edu [lsu.edu]

- 15. SU-8 3000 vs 2000 adhesion [mems-news.mems-exchange.narkive.com]

- 16. microresist.de [microresist.de]

Futurrex NR9-8000 photoresist datasheet

An In-depth Technical Guide to Futurrex NR9-8000 Photoresist

This guide provides a comprehensive overview of the Futurrex NR9-8000 negative tone photoresist, tailored for researchers, scientists, and professionals in drug development who may utilize microfabrication techniques. It covers the material's properties, detailed processing protocols, and a visual representation of the experimental workflow.

Core Properties

Futurrex NR9-8000 is a negative tone photoresist designed for thick film applications, compatible with UV exposure tools operating at the 365 nm wavelength.[1] Its formulation is based on a polyhydroxy-styrene resin and uses cyclohexanone (B45756) as the principal solvent.[1][2] The resist is developed using a basic water solution.[1] It is engineered for applications requiring high resolution, fast processing times, and good thermal stability.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of NR9-8000 is presented below.

| Property | Value |

| Solids Content (%) | 39-43[1] |

| Principal Solvent | Cyclohexanone[1] |

| Appearance | Light yellow liquid[1] |

| Coating Characteristic | Very uniform, striation-free[1] |

| Sensitivity (365 nm for 1 µm film) | 21 mJ/cm²[1] |

| Boiling Point | 155°C[3] |

| Specific Gravity (H₂O=1) | <1[3] |

| Vapor Pressure (20°C) | 2 mm Hg[3] |

| Melting Point | -47°C[3] |

| Flash Point | 44°C (TCC)[3] |

| Solubility in Water | Negligible[3] |

| Temperature Resistance | Up to 100°C[1][4] |

Film Thickness and Spin Speed

The resulting film thickness of the NR9-8000 photoresist is determined by the spin speed during the coating process. The following table outlines the relationship between spin speed and film thickness, along with the corresponding bake times.

| Spin Speed (rpm) | Spin Time (s) | 1st Soft Bake (s) @ 70°C | 2nd Soft Bake (s) @ 150°C | Post-Exposure Bake (s) @ 100°C | Film Thickness (nm) |

| 210 | 30 | 360 | 180 | 120 | 95000-105000 |

| 320 | 30 | 360 | 120 | 60 | 55000-65000 |

| 750 | 40 | 180 | 120 | 60 | 30000-35000 |

| 1000 | 40 | 0 | 120 | 60 | 16500-17500 |

| 2000 | 40 | 0 | 120 | 60 | 9000-10000 |

| 3000 | 40 | 0 | 120 | 60 | 8000-8300 |

| 4000 | 40 | 0 | 120 | 60 | 6500-6800 |

Experimental Protocols

The following sections describe the standard procedures for processing Futurrex NR9-8000 photoresist. These protocols are critical for achieving optimal results in photolithography.

Substrate Preparation

For optimal adhesion, especially on materials like glass, the use of an adhesion promoter is recommended. A common procedure involves a 5-minute bake of the substrate at 200°C to remove any moisture, followed by the application of the adhesion promoter.

Spin Coating

-

Dispense the NR9-8000 photoresist onto the center of the substrate.

-

Spin coat at the desired speed to achieve the target film thickness, as detailed in the table above.[1]

-

If an edge bead forms, an edge bead remover like EBR2 can be applied to the top and bottom surfaces of the spinning substrate, 0.5-1.0 cm from the edge.[1]

Soft Bake

The soft bake step is crucial for removing solvents from the photoresist film. The duration and temperature of the soft bake depend on the film thickness. For thicker films, a two-stage bake may be necessary.[1] For substrates that are poor conductors of heat, such as glass, bake times should be increased by a factor of 3.5.[1]

Exposure

-

Expose the coated substrate using a UV exposure tool with a wavelength of 365 nm.[1]

-

The required exposure dose can be calculated by multiplying the resist thickness in microns by 21 mJ/cm².[1]

-

The exposure time is then determined by dividing the calculated exposure dose by the light intensity of the exposure tool (in mW/cm²).[1]

Post-Exposure Bake (PEB)

After exposure, a post-exposure bake is performed on a hotplate at 100°C. The duration of the PEB is dependent on the film thickness, as specified in the table above.[1]

Development

-

Develop the exposed resist using Resist Developer RD6 by spray or immersion at 20-25°C.[1]

-

Development time varies with film thickness; for an 8 µm thick film, the development time is approximately 40 seconds, while a 100 µm thick film requires around 330 seconds.[1]

-

Rinse the developed substrate with deionized water until the water resistivity returns to its normal limit.[1]

-

Dry the substrate.[1]

Resist Removal

The NR9-8000 photoresist can be removed using Resist Remover RR4 or acetone.[1]

Process Workflow

The following diagram illustrates the standard workflow for photolithography using Futurrex NR9-8000 photoresist.

Caption: Standard photolithography workflow for Futurrex NR9-8000 photoresist.

References

Shelf life and storage conditions for SU-8000

An In-depth Technical Guide to the Shelf Life and Storage of SU-8 Photoresist

For researchers, scientists, and professionals in drug development and microfabrication, ensuring the quality and reliability of materials is paramount. SU-8, a common epoxy-based negative photoresist, is a critical component in the fabrication of microfluidic devices, MEMS, and other microstructures.[1][2][3] The performance of SU-8 is highly dependent on its material properties, which can be affected by its age and storage conditions.[4] This guide provides a comprehensive overview of the recommended shelf life and storage conditions for SU-8 photoresists, along with experimental protocols to validate its performance.

Shelf Life and Storage Conditions

Proper storage is crucial for maintaining the intended viscosity and performance of SU-8 photoresists.[5][4] The shelf life of SU-8 products is typically specified from the date of manufacture.

Recommended Storage Conditions

To ensure optimal performance and longevity, SU-8 resists should be stored upright in tightly closed containers in a cool, dry environment, and away from direct sunlight.[6][7][8][9][10] It is also recommended to store them away from light, acids, heat, and sources of ignition.[6][7][8][9][10]

| Parameter | Recommended Condition | Source(s) |

| Temperature | 4-21°C (40-70°F) | [6][7][8][9][10][11][12] |

| Environment | Cool, dry, and away from direct sunlight | [6][7][8][9][10] |

| Container | Upright in a tightly closed container | [6][7][8][9][10] |

| Chemical Safety | Away from acids, heat, and sources of ignition | [6][7][8][9][10] |

Shelf Life of SU-8 Formulations

The shelf life for SU-8 photoresists can vary slightly between different product series. It is essential to refer to the manufacturer's datasheet for the specific formulation being used.

| SU-8 Formulation Series | Shelf Life from Date of Manufacture | Source(s) |

| Standard SU-8 & SU-8 2000 Series | 13 months | [8][12][13][14][15] |

| SU-8 TF 6000 Series | 12 months | [14] |

| General SU-8 Formulations | 12 months | [6][7][9] |

It is worth noting that some suppliers guarantee a minimum remaining shelf life of 6 months from the time of shipment for certain photoresists.[14]

Effects of Aging and Improper Storage

Deviating from the recommended storage conditions, particularly temperature, can accelerate the aging of the photoresist.[16] Over time, especially if the container is not properly sealed, the solvent in the SU-8 formulation can evaporate.[4] This leads to an increase in the viscosity of the photoresist.[5][4] An increase in viscosity will result in a thicker photoresist layer for a given set of spin coating parameters.[4] If the photoresist is past its expiration date or has been stored improperly, it may not develop correctly in unexposed areas.

Experimental Protocols for Performance Validation

To ensure the reliability of microfabrication processes, it is good practice to validate the performance of SU-8 photoresist, especially when using a new batch or a batch that is approaching its expiration date. This can be done by comparing its performance against a known standard or a previous successful fabrication process.

Protocol 1: Viscosity and Film Thickness Verification

This protocol aims to verify that the SU-8 photoresist produces the expected film thickness under standard processing conditions.

-

Material Equilibration: Allow the SU-8 container to sit at room temperature for at least 2 hours for a 500mL bottle to ensure the resist reaches thermal equilibrium.[5]

-

Substrate Preparation: Prepare a clean and dry silicon wafer. A common cleaning procedure involves a piranha etch followed by a deionized water rinse and a dehydration bake at 200°C for at least 5 minutes.[6][9]

-

Spin Coating:

-

Dispense a standard amount of SU-8 onto the center of the wafer (e.g., 1 ml per inch of substrate diameter).[6][8][13]

-

Use a two-stage spin process: a spread cycle at a low speed (e.g., 500 rpm for 5-10 seconds) followed by a high-speed spin cycle to achieve the desired thickness (e.g., 2000 rpm for 30 seconds).[6][8][13]

-

-

Soft Bake: Place the coated wafer on a leveled hot plate. Use a two-step bake to evaporate the solvent. For example, 65°C followed by 95°C. The duration will depend on the film thickness.[17]

-

Thickness Measurement: After baking and allowing the wafer to cool, measure the film thickness using a profilometer or ellipsometer.

-

Comparison: Compare the measured thickness to the expected thickness from the manufacturer's datasheet for the spin speed used. A significant deviation may indicate a change in viscosity due to aging or improper storage.

Protocol 2: Lithographic Performance Evaluation

This protocol assesses the quality of the microstructures fabricated with the SU-8 photoresist.

-

Process the SU-8: Follow the steps of Protocol 1 to coat and soft bake the SU-8 on a wafer.

-

Exposure: Expose the photoresist to UV radiation (typically i-line at 365 nm) through a photomask with test patterns of varying sizes and aspect ratios.[6][7][13] The exposure dose will depend on the film thickness.[6][13]

-

Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate. A typical PEB involves a two-step bake at 65°C and 95°C. This step is crucial for the acid-initiated cross-linking of the epoxy.[6][13] A latent image may become visible during this step.[8]

-

Development: Immerse the wafer in SU-8 developer and agitate until the unexposed resist is fully dissolved.

-

Rinsing and Drying: Rinse the wafer with isopropyl alcohol (IPA) and gently dry it with a stream of nitrogen.[6] A white film appearing during the rinse indicates incomplete development.[6]

-

Inspection: Inspect the patterned microstructures under a microscope. Evaluate the following:

-

Resolution: The smallest features that are clearly defined.

-

Adhesion: Check for any signs of delamination of the microstructures from the substrate.

-

Structural Integrity: Look for cracks, peeling, or other defects in the fabricated structures.

-

Sidewall Profile: For thick films, check for near-vertical sidewalls.[2][13]

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for validating SU-8 performance.

By adhering to the recommended storage conditions and implementing routine performance validation, researchers and scientists can ensure the consistency and reliability of their microfabrication processes using SU-8 photoresist.

References

- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 2. kayakuam.com [kayakuam.com]

- 3. PCB Shop / Global Business from here - Kayaku SU-8 Photo Resists / TF 6000 Permanent Epoxy Negative Resists - äºå¤ªåéé»åå¨æè¡ä»½æéå ¬å¸ [pcbshop.org]

- 4. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]

- 5. SU-8 photolithography: Spin-coating - Elveflow [elveflow.com]

- 6. cores.arizona.edu [cores.arizona.edu]

- 7. amolf.nl [amolf.nl]

- 8. microresist.de [microresist.de]

- 9. lsu.edu [lsu.edu]

- 10. scif.ucmerced.edu [scif.ucmerced.edu]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. microresist.de [microresist.de]

- 14. kayakuam.com [kayakuam.com]

- 15. scribd.com [scribd.com]

- 16. microchemicals.com [microchemicals.com]

- 17. cnfusers.cornell.edu [cnfusers.cornell.edu]

An In-depth Technical Guide to Epoxy-Based Negative Photoresists